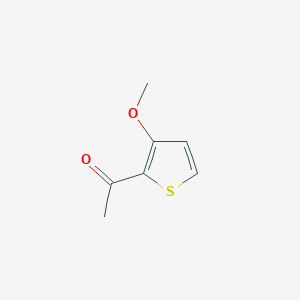![molecular formula C8H7NO3 B1317161 6H-furo[2,3-b]pyrrole-5-carboxylate de méthyle CAS No. 201019-27-4](/img/structure/B1317161.png)
6H-furo[2,3-b]pyrrole-5-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the class of furo[2,3-b]pyrroles. These compounds are characterized by a fused ring system containing both oxygen and nitrogen atoms. The unique structure of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry:
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
It’s known that this compound belongs to a,b-diheteropentalenes, which possess differing degrees of aromaticity based on their chemical behavior .
Mode of Action
The mode of action of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate involves its ability to undergo substitution reactions with electrophilic reagents . The proximity of the electrophilic iminium carbon and the carboxylate favors the collapse and fast formation of the C–O bond .
Biochemical Pathways
It’s known that this compound and its derivatives were obtained using phase-transfer catalysis conditions .
Result of Action
It’s known that this compound was prepared by thermolysis of the corresponding methyl 2-azido-3-(3-furyl)propenoate .
Analyse Biochimique
Biochemical Properties
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. One notable interaction is with hydrazine, which leads to the formation of hydrazones. This interaction is facilitated by the presence of the carboxylate group, which acts as a reactive site for nucleophilic attack . Additionally, the compound can undergo formylation reactions, resulting in the formation of formylated derivatives that can further interact with biomolecules such as hydroxylammonium chloride to produce cyano derivatives . These interactions highlight the compound’s versatility and potential for use in biochemical assays and synthetic applications.
Cellular Effects
The effects of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate on cellular processes are multifaceted. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with enzymes involved in metabolic pathways can lead to alterations in metabolite levels and flux . Additionally, its ability to form reactive intermediates can impact cellular redox states and signaling cascades, potentially leading to changes in gene expression profiles and metabolic activities.
Molecular Mechanism
At the molecular level, Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzymes, leading to either inhibition or activation of enzymatic activity . For example, the compound’s interaction with hydrazine results in the formation of hydrazones, which can inhibit certain enzymatic functions. Additionally, the compound’s formylated derivatives can act as electrophiles, interacting with nucleophilic sites on proteins and altering their function . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate can change over time due to its stability and degradation properties. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic activities and gene expression profiles . These findings highlight the importance of considering temporal factors when using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate in animal models vary with different dosages. At lower doses, the compound has been observed to modulate metabolic pathways and enzyme activities without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects underscore the need for careful titration and monitoring when using this compound in animal studies.
Metabolic Pathways
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can undergo formylation, cyano addition, and hydrazone formation, each of which involves specific enzymes and cofactors . These metabolic transformations can impact the overall metabolic flux and levels of key metabolites, highlighting the compound’s role in modulating biochemical pathways.
Transport and Distribution
Within cells and tissues, Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and reactivity, which determine its affinity for different cellular components .
Subcellular Localization
The subcellular localization of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the cytoplasm or nucleus, through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound interacts with the appropriate biomolecules and exerts its effects in a targeted manner. The compound’s ability to localize to specific subcellular regions underscores its potential as a tool for studying cellular processes and biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate can be synthesized through several methods. One common approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. This reaction is typically carried out under controlled heating conditions to ensure the proper formation of the desired product .
Another method involves the use of phase-transfer catalysis conditions. In this approach, methyl 2-azido-3-(3-furyl)propenoate is reacted with various substituents, such as methyl or benzyl groups, to produce derivatives of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate .
Industrial Production Methods
While specific industrial production methods for methyl 6H-furo[2,3-b]pyrrole-5-carboxylate are not widely documented, the general principles of organic synthesis and phase-transfer catalysis can be applied on a larger scale. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic substitution reactions due to its electron-rich heterocyclic structure.
Formylation: The formylation of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate leads to the formation of 2-formylated derivatives.
Hydrazine Reactions: Reactions with hydrazine in refluxing ethanol produce corresponding hydrazones.
Common Reagents and Conditions
Hydroxylammonium Chloride: Used in acetic anhydride in the presence of pyridine to produce cyano-substituted compounds.
Sodium Azide and Ammonium Chloride: Used in dimethylformamide to produce tetrazole derivatives.
Major Products Formed
Cyano-Substituted Compounds: Formed through reactions with hydroxylammonium chloride.
Tetrazole Derivatives: Formed through reactions with sodium azide and ammonium chloride.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-formylfuro[2,3-b]pyrrole-5-carboxylate
- Methyl 2-cyanofuro[2,3-b]pyrrole-5-carboxylate
- Methyl 2-(5’-tetrazolyl)furo[2,3-b]pyrrole-5-carboxylate
Uniqueness
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate is unique due to its specific fused ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research in various scientific fields, including organic synthesis, medicinal chemistry, and materials science.
Propriétés
IUPAC Name |
methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-8(10)6-4-5-2-3-12-7(5)9-6/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXOWBBVDPNRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579066 | |
| Record name | Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201019-27-4 | |
| Record name | Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6H-Furo[2,3-b]pyrrole-5-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method employed for Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate?
A1: The research highlights the successful synthesis of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate (2a) through the thermolysis of methyl 2-azido-3-(3-furyl)propenoate (1) []. This method offers a pathway to the desired furo[2,3-b]pyrrole structure. Further modifications, such as the introduction of methyl (2b) and benzyl (2c) substituents at the 6-position, were achieved using phase-transfer catalysis (PTC) conditions []. This demonstrates the versatility of synthetic approaches in tailoring the structure of these compounds for potential further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)

![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)




![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)



![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)

![4-[(3,4-Dimethylphenyl)sulfanylmethyl]benzoic acid](/img/structure/B1317120.png)
